molecular formula C11H19NO2 B1528034 4-Aza-spiro[2.4]heptane-4-carboxylic acid tert-butyl ester CAS No. 1420294-82-1

4-Aza-spiro[2.4]heptane-4-carboxylic acid tert-butyl ester

Cat. No. B1528034
CAS RN: 1420294-82-1
M. Wt: 197.27 g/mol
InChI Key: GEGJXDCDOIUIQG-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Aza-spiro[2.4]heptane-4-carboxylic acid tert-butyl ester” are not explicitly mentioned in the search results .

Scientific Research Applications

High Pressure vs. Thermal Activation in Conjugate Addition of Amines

Researchers have explored the reactivity of related cyclohexylidene bromoacetates with amines under different conditions, leading to products like spiro aziridine derivatives under high pressure and room temperature, showcasing the potential of such compounds in stereoselective synthesis and molecular scaffolding (Rulev et al., 1998).

Synthesis of Spirocyclamines

The synthesis of 2-azaspiro[3.3]heptane-derived amino acids demonstrates the utility of spiro compounds in creating novel amino acids for chemistry and biochemistry applications, potentially impacting drug design due to their constrained structures (Radchenko et al., 2010).

Stereoselective Construction of Spiro Motifs

The catalytic asymmetric 1,3-dipolar cycloaddition method has been used for the synthesis of 5-aza-spiro[2,4]heptanes, highlighting the importance of spiro compounds in achieving high functionality and stereocontrol in molecular synthesis, crucial for drug discovery (Liu et al., 2011).

Novel Bornane Synthesis

The exploration of solvolysis reactions of spiro compounds for the synthesis of bornane derivatives opens new avenues for synthesizing complex molecular architectures, which could find applications in material science and synthetic chemistry (Föhlisch et al., 2002).

Conformationally Constrained Amino Acids

The synthesis of 7-azabicyclo[2.2.1]heptane amino acids from L-serine, leading to glutamic acid analogues, illustrates the role of spiro compounds in creating biochemically relevant, constrained amino acids, potentially impacting protein engineering and pharmaceuticals (Hart & Rapoport, 1999).

properties

IUPAC Name

tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-4-5-11(12)6-7-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGJXDCDOIUIQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aza-spiro[2.4]heptane-4-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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